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molecular formula C3H8CaO4 B046897 Calcium lactate pentahydrate CAS No. 5743-47-5

Calcium lactate pentahydrate

Cat. No. B046897
M. Wt: 148.17 g/mol
InChI Key: JCFHGKRSYPTRSS-UHFFFAOYSA-N
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Patent
US09005673B2

Procedure details

To a mixture of 5.60 N AGIIS (1 L) and RO-DI water (1 L) was added solid calcium lactate pentahydrate (2.79 moles). The resultant mixture was allowed to stir without cooling until the mixing was complete. The final mixture was filtered through a 5-micron filter. The pH of the HAMO was 2.5-3.0. Analysis showed: Ca, 2,550 ppm; SO4, 1,090 ppm.
Name
calcium lactate pentahydrate
Quantity
2.79 mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.O.O.[C:6]([O-:11])(=[O:10])[CH:7]([CH3:9])[OH:8].[Ca+2:12].[C:13]([O-:18])(=[O:17])[CH:14]([CH3:16])[OH:15]>O>[C:6]([O-:11])(=[O:10])[CH:7]([CH3:9])[OH:8].[Ca+2:12].[C:13]([O-:18])(=[O:17])[CH:14]([CH3:16])[OH:15] |f:0.1.2.3.4.5.6.7,9.10.11|

Inputs

Step One
Name
calcium lactate pentahydrate
Quantity
2.79 mol
Type
reactant
Smiles
O.O.O.O.O.C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 5.60 N AGIIS (1 L)
TEMPERATURE
Type
TEMPERATURE
Details
without cooling until the mixing
FILTRATION
Type
FILTRATION
Details
The final mixture was filtered through a 5-micron
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
Smiles
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09005673B2

Procedure details

To a mixture of 5.60 N AGIIS (1 L) and RO-DI water (1 L) was added solid calcium lactate pentahydrate (2.79 moles). The resultant mixture was allowed to stir without cooling until the mixing was complete. The final mixture was filtered through a 5-micron filter. The pH of the HAMO was 2.5-3.0. Analysis showed: Ca, 2,550 ppm; SO4, 1,090 ppm.
Name
calcium lactate pentahydrate
Quantity
2.79 mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.O.O.[C:6]([O-:11])(=[O:10])[CH:7]([CH3:9])[OH:8].[Ca+2:12].[C:13]([O-:18])(=[O:17])[CH:14]([CH3:16])[OH:15]>O>[C:6]([O-:11])(=[O:10])[CH:7]([CH3:9])[OH:8].[Ca+2:12].[C:13]([O-:18])(=[O:17])[CH:14]([CH3:16])[OH:15] |f:0.1.2.3.4.5.6.7,9.10.11|

Inputs

Step One
Name
calcium lactate pentahydrate
Quantity
2.79 mol
Type
reactant
Smiles
O.O.O.O.O.C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 5.60 N AGIIS (1 L)
TEMPERATURE
Type
TEMPERATURE
Details
without cooling until the mixing
FILTRATION
Type
FILTRATION
Details
The final mixture was filtered through a 5-micron
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
Smiles
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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